molecular formula C13H8N4O2S2 B3008248 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941957-26-2

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B3008248
CAS No.: 941957-26-2
M. Wt: 316.35
InChI Key: MHJCDQOZZAJWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of thiazole, benzothiazole, and oxazole rings

Mechanism of Action

Target of Action

TCMDC-124989, also known as N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide or N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)isoxazole-5-carboxamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an enzyme that plays a crucial role in protein translation, a vital process for the survival and growth of the malaria parasite .

Mode of Action

TCMDC-124989 interacts with its target, PfAsnRS, through a unique mechanism known as reaction hijacking . This compound inhibits protein translation and activates the amino acid starvation response by forming an Asn-TCMDC-124989 adduct via enzyme-mediated production . This interaction results in the inhibition of PfAsnRS, thereby disrupting the protein synthesis process essential for the parasite’s survival .

Biochemical Pathways

The primary biochemical pathway affected by TCMDC-124989 is the protein translation pathway . By inhibiting PfAsnRS, TCMDC-124989 disrupts the synthesis of proteins, which are crucial for various biological processes within the parasite. This disruption can lead to downstream effects such as impaired growth and development of the parasite, ultimately leading to its death .

Pharmacokinetics

The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of TCMDC-124989’s action primarily involve the disruption of protein synthesis within the malaria parasite. This disruption leads to a state of amino acid starvation, impairing the parasite’s growth and development . The compound’s potent activity against parasite cultures and its low toxicity towards mammalian cells highlight its potential as an effective antimalarial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the thiazole and benzothiazole intermediates, followed by their coupling with an oxazole derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the product. Techniques such as microwave irradiation and one-pot multicomponent reactions are being explored to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O2S2/c1-6-15-7-2-3-8-11(10(7)20-6)21-13(16-8)17-12(18)9-4-5-14-19-9/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJCDQOZZAJWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.